molecular formula C18H11NO2S B13996610 2-(2-Nitrophenyl)dibenzo[b,d]thiophene

2-(2-Nitrophenyl)dibenzo[b,d]thiophene

Cat. No.: B13996610
M. Wt: 305.4 g/mol
InChI Key: OQLDLSLADLFFRW-UHFFFAOYSA-N
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Description

Context within Aromatic Heterocyclic Chemistry

Aromatic heterocyclic chemistry is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. Compounds containing heteroatoms within their aromatic systems, such as the sulfur atom in dibenzothiophene (B1670422), often exhibit unique electronic and photophysical properties compared to their all-carbon analogues. The introduction of a sulfur atom into the polycyclic aromatic hydrocarbon (PAH) framework of dibenzothiophene imparts specific characteristics, including a distinct electronic structure and potential for functionalization at various positions around the core.

The linkage of a nitrophenyl group to the dibenzothiophene scaffold at the 2-position introduces a significant electronic perturbation. This creates a donor-acceptor (D-A) type system, where the electron-rich dibenzothiophene can act as the donor and the electron-deficient nitrophenyl group serves as the acceptor. Such D-A systems are of immense interest in materials science for their potential in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. The specific placement of the nitro group at the ortho position of the phenyl ring introduces steric interactions that can influence the conformation of the molecule, affecting the degree of electronic communication between the two aromatic systems.

Significance of Dibenzothiophene Scaffolds in Advanced Materials and Organic Synthesis

Dibenzothiophene and its derivatives are recognized for their utility as building blocks in the synthesis of advanced organic materials. The rigid, planar structure of the dibenzothiophene core, combined with its electronic properties, makes it an attractive component for materials requiring good charge transport characteristics. Dibenzothiophene-based materials have been investigated for their use as:

Organic Light-Emitting Diodes (OLEDs): The high triplet energy of the dibenzothiophene scaffold makes it a suitable host material for phosphorescent emitters in OLEDs, particularly for blue-emitting devices. scirp.org

Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular packing in the solid state allows for efficient charge transport, a key requirement for the semiconductor layer in OFETs.

Organic Photovoltaics (OPVs): As electron-donating components in OPV active layers, dibenzothiophene derivatives can contribute to efficient light harvesting and charge separation.

In the realm of organic synthesis, the dibenzothiophene nucleus can be functionalized at various positions, allowing for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are versatile methods for introducing aryl substituents onto the dibenzothiophene core. researchgate.net This synthetic flexibility enables the fine-tuning of the electronic and physical properties of the resulting molecules.

Role of Nitrophenyl Moieties in Molecular Design and Reactivity

The nitrophenyl group is a powerful tool in molecular design due to the strong electron-withdrawing nature of the nitro moiety. nih.gov Its incorporation into an aromatic system can profoundly influence the molecule's electronic structure, photophysical properties, and chemical reactivity.

Key aspects of the nitrophenyl moiety's role include:

Induction of Charge-Transfer Characteristics: When attached to an electron-donating group, the nitrophenyl moiety can facilitate intramolecular charge transfer (ICT) upon photoexcitation. This is a crucial process in the design of molecules for nonlinear optics and as fluorescent probes.

Modification of Redox Potentials: The electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the parent molecule, making it easier to reduce. This is a key consideration in the design of electron-acceptor materials for organic electronics.

Reactivity as a Synthetic Handle: The nitro group itself can be a site for further chemical transformations. It can be reduced to an amino group, which is a versatile functional group for further derivatization, or it can participate in various cyclization reactions. wikipedia.orgresearchgate.net The presence of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution. nih.gov

The position of the nitro group on the phenyl ring is also critical. An ortho-nitro group, as in 2-(2-nitrophenyl)dibenzo[b,d]thiophene, can lead to steric hindrance that forces the phenyl ring to twist out of the plane of the dibenzothiophene core. This torsional angle has a significant impact on the extent of electronic conjugation between the two moieties and, consequently, on the photophysical properties of the molecule. acs.org

Overview of Research Trajectories for Related Chemical Architectures

Research on chemical architectures related to this compound is progressing along several key trajectories:

Development of Novel Donor-Acceptor Systems: There is a continuous effort to design and synthesize new D-A molecules based on various electron-donating and electron-accepting units, including dibenzothiophene and nitrophenyl derivatives. cjcatal.comresearchgate.net The goal is to achieve materials with optimized properties for specific applications in organic electronics.

Exploration of Positional Isomerism: Systematic studies on how the substitution pattern on the dibenzothiophene core and the phenyl ring affects the material properties are being conducted. This includes investigating the differences between 2-, 3-, and 4-substituted derivatives.

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the electronic structure, photophysical properties, and charge transport characteristics of new materials before their synthesis. scirp.orgmdpi.com This allows for a more rational design of molecules with desired functionalities.

Functionalization for Enhanced Performance and Solubility: Research is also focused on introducing additional functional groups to the core structures to improve properties such as solubility, solid-state packing, and intermolecular interactions, which are crucial for device performance.

While direct and extensive research on this compound is not prominent in the current literature, the foundational knowledge from these related research areas provides a strong basis for understanding its potential properties and for guiding future investigations into this and similar molecular systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(2-nitrophenyl)dibenzothiophene

InChI

InChI=1S/C18H11NO2S/c20-19(21)16-7-3-1-5-13(16)12-9-10-18-15(11-12)14-6-2-4-8-17(14)22-18/h1-11H

InChI Key

OQLDLSLADLFFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)SC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 2 Nitrophenyl Dibenzo B,d Thiophene

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the mechanisms behind the synthesis of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene is key to optimizing reaction conditions and improving yields. The formation of the crucial aryl-aryl bond and subsequent cyclizations are of primary interest.

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This class of reactions is fundamental in organic synthesis for the formation of carbon-carbon bonds. libretexts.orgyoutube.com The catalytic cycle for these reactions is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net

The Catalytic Cycle:

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which is the active catalyst. libretexts.org This complex reacts with an aryl halide (e.g., a halodibenzo[b,d]thiophene or a 1-halo-2-nitrobenzene) in a process called oxidative addition. wikipedia.org During this step, the palladium center inserts itself into the carbon-halogen bond, increasing its oxidation state from Pd(0) to Pd(II) and its coordination number by two. youtube.comwikipedia.org

Transmetalation: The resulting Pd(II) complex then undergoes transmetalation. In this step, the organic group from an organometallic reagent (e.g., a dibenzo[b,d]thiophenylboronic acid or a (2-nitrophenyl)boronic acid) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron compound.

Reductive Elimination: The final step is reductive elimination. The two organic ligands (the dibenzo[b,d]thiophenyl and 2-nitrophenyl groups), which are now positioned adjacent to each other on the palladium center, couple to form the new C-C bond of the final product, this compound. libretexts.orgwikipedia.org This process regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. The elimination is favored when the newly formed bond is strong. wikipedia.org

This three-step mechanism is a cornerstone of modern organic chemistry and allows for the reliable and versatile construction of complex biaryl systems. youtube.comresearchgate.net

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling for Synthesis of this compound
StepDescriptionChange in Palladium Center
Oxidative AdditionThe Pd(0) catalyst reacts with the aryl halide, inserting into the C-X bond.Oxidation state increases from 0 to +2. Coordination number increases.
TransmetalationThe organic group from the organometallic reagent is transferred to the Pd(II) center.One ligand is exchanged for the new organic moiety.
Reductive EliminationThe two organic groups on the Pd(II) center couple and are eliminated as the final product.Oxidation state decreases from +2 to 0. The Pd(0) catalyst is regenerated.

The presence of the nitro group ortho to the dibenzothiophene (B1670422) moiety allows this compound to undergo intramolecular cyclization reactions, providing a route to condensed heterocyclic systems. A prominent example is reductive cyclization, often facilitated by reagents like triethyl phosphite (B83602) (TEP). rsc.org This reaction converts 2-(o-nitrophenyl)benzo[b]thiophenes into benzo[b]thieno[3,2-b]indoles. rsc.org

The proposed mechanism for this transformation involves the deoxygenation of the nitro group by the phosphite reagent.

Proposed Reductive Cyclization Mechanism:

Initial Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking one of the oxygen atoms of the nitro group.

Deoxygenation Cascade: This initial step is followed by a series of rearrangements and further attacks, leading to the sequential removal of both oxygen atoms from the nitrogen. This process generates a highly reactive nitrene intermediate.

Intramolecular Cyclization: The generated nitrene is electron-deficient and undergoes a rapid intramolecular electrophilic attack on the adjacent electron-rich dibenzothiophene ring system.

Aromatization: The resulting intermediate then undergoes aromatization to form the stable, fused benzo[b]thieno[3,2-b]indole ring system. rsc.org

This type of cyclization is a powerful method for constructing complex polycyclic aromatic heterocycles from relatively simple precursors. rsc.org

Photochemical Transformation Mechanisms

This compound possesses chromophores that can absorb light, leading to a variety of photochemical reactions. The mechanisms of these transformations often involve excited states, electron transfer processes, and unique reactive intermediates.

Molecules containing both electron-donating and electron-accepting moieties, like this compound, are often subject to photoinduced electron transfer (PET). nih.govmdpi.com In this compound, the dibenzo[b,d]thiophene unit can act as an electron donor, while the nitrophenyl group serves as the electron acceptor.

Upon absorption of a photon, the molecule is promoted to an electronically excited state. In this state, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily located on the dibenzo[b,d]thiophene moiety, to the lowest unoccupied molecular orbital (LUMO), which is largely associated with the nitrophenyl group. researchgate.net

This PET process results in the formation of a charge-separated state or a radical ion pair. nih.gov The efficiency of PET depends on the spatial overlap and energy levels of the donor and acceptor orbitals. researchgate.net In many nitrophenyl compounds, this intramolecular electron transfer is a primary deactivation pathway for the excited singlet state and can be the initial step leading to subsequent chemical reactions. nih.govresearchgate.net The formation of this charge-separated species can initiate rearomatization or reduction of the nitro group, depending on the reaction environment. nih.gov

Table 2: Components of Photoinduced Electron Transfer (PET) in this compound
ComponentRoleDescription
Dibenzo[b,d]thiophene MoietyElectron DonorUpon photoexcitation, this electron-rich unit can donate an electron.
2-Nitrophenyl MoietyElectron AcceptorThis electron-deficient unit can accept an electron, localizing the negative charge.
Charge-Separated StateReactive IntermediateA transient species with positive charge on the donor and negative charge on the acceptor, which drives further reactivity.

A characteristic photochemical reaction of o-nitrobenzyl compounds involves an intramolecular hydrogen atom transfer to form an aci-nitro intermediate. rsc.org Upon photoexcitation of the nitro group, an oxygen atom can abstract a hydrogen atom from a nearby position, in this case, likely from the adjacent aromatic ring. This process leads to the formation of a transient aci-nitro tautomer. rsc.org

These aci-nitro intermediates are key branching points in the photochemical reaction pathway. rsc.org They can decay through several routes:

Reversion: They can revert to the starting nitro compound.

Rearrangement: The aci-nitro intermediate can rearrange to form a nitroso product. This is a common pathway for 2-nitrobenzyl compounds, leading to the formation of 2-nitroso derivatives. rsc.org

Cyclization: The intermediate can undergo cyclization, potentially leading to the formation of isoxazoline-type structures, which can be intermediates in the formation of other products. researchgate.net

Photodeoxygenation refers to the light-induced removal of oxygen atoms from a functional group. In the context of this compound, this term applies to the deoxygenation of the nitro group, which is often a key step in photochemical cyclization reactions. rsc.org

The mechanism of photodeoxygenation is closely linked to the reductive cyclization pathway. Upon excitation, the nitro group can be reduced to a nitroso group and subsequently to a highly reactive nitrene intermediate. This process inherently involves the removal of both oxygen atoms. The nitrene, being highly electron-deficient, can then undergo intramolecular insertion or addition reactions to form new cyclic products, such as benzo[b]thieno[3,2-b]indoles. rsc.org While the photodeoxygenation of dibenzothiophene S-oxides to release atomic oxygen is a well-studied process, the deoxygenation of the nitro group in this context serves as a pathway to generate reactive nitrogen species that facilitate cyclization. researchgate.netnih.gov

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is characterized by distinct oxidation and reduction pathways, influenced by both the dibenzo[b,d]thiophene core and the nitrophenyl substituent.

Direct Electrochemical Oxidation Pathways

Direct electrochemical oxidation of the dibenzo[b,d]thiophene moiety in this compound can occur at an anode surface. Studies on similar dibenzothiophene compounds using techniques like linear sweep voltammetry, cyclic voltammetry, and chronoamperometry suggest that the sulfur atom is the primary site of initial electron transfer. researchgate.net This process leads to the formation of a radical cation. The stability and subsequent reactions of this radical cation are crucial in determining the final products. The oxidation potential is influenced by the electron-withdrawing nature of the nitrophenyl group. The electrochemical oxidation of dibenzothiophene and its derivatives has been shown to proceed through direct and indirect pathways. researchgate.net

Indirect Oxidation via Reactive Oxygen Species

In aqueous or mixed acetonitrile-water media, the electrochemical oxidation of the dibenzo[b,d]thiophene core can also proceed indirectly. researchgate.net At sufficiently high anodic potentials, water molecules can be discharged to form highly reactive hydroxyl radicals (•OH) and other reactive oxygen species at the electrode surface, such as boron-doped diamond (BDD) anodes. researchgate.net These species can then attack the sulfur atom of the dibenzo[b,d]thiophene ring, leading to oxidation products. This indirect pathway often competes with the direct electrochemical oxidation. The presence of the nitro group on the phenyl ring can influence the reactivity of the molecule towards these oxygen species.

Oxidation and Reduction Chemistry of the Sulfur Heterocycle

The sulfur atom in the dibenzo[b,d]thiophene ring is susceptible to both oxidation and reduction, leading to a variety of derivatives with different oxidation states.

Formation of Sulfoxides and Sulfones

The oxidation of the sulfur heterocycle in this compound is a key transformation, yielding the corresponding sulfoxide (B87167) and sulfone. This oxidation can be achieved through various chemical and electrochemical methods.

Electrochemical oxidation, as discussed previously, is an effective method for the selective formation of sulfoxides and sulfones. researchgate.net By controlling the applied anodic potential, it is possible to selectively oxidize the sulfide (B99878) to either the sulfoxide or the sulfone. researchgate.net At lower potentials, the primary product is typically the sulfoxide, resulting from a two-electron oxidation process. At higher potentials, further oxidation of the sulfoxide to the sulfone occurs, which is a four-electron oxidation from the parent sulfide. researchgate.net

Chemical oxidation methods using reagents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid), and other oxidants are also commonly employed for the synthesis of sulfoxides and sulfones from sulfides. researchgate.netorganic-chemistry.orgjchemrev.com The chemoselectivity of these reactions can often be controlled by the choice of oxidant and reaction conditions. researchgate.netresearchgate.net

Table 1: Oxidation Products of this compound

Reactant Oxidation State of Sulfur Product
This compound S This compound-5-oxide

Radical Chemistry and Pyrolysis Mechanisms

The radical chemistry of this compound is complex, with potential reactions involving both the dibenzo[b,d]thiophene radical cation and radicals generated during pyrolysis.

Studies on the dibenzothiophene radical cation have shown that it can react with nucleophiles and radicals. researchgate.net The regiochemistry of these attacks is influenced by the electronic distribution in the radical cation. In the case of this compound, the presence of the nitrophenyl group would further influence the sites of radical attack.

The pyrolysis of dibenzothiophene is thought to initiate through H-migration or S-C bond rupture, leading to various reaction pathways. researchgate.net One major pathway involves the formation of thiol intermediates, while another proceeds through a carbene intermediate. researchgate.net Extrapolating from studies on thiophene (B33073) and its derivatives, the pyrolysis of this compound would likely involve the cleavage of the C-S bonds in the thiophene ring and potential reactions involving the nitro group. The pyrolysis process for thiophenes can be initiated by different types of hydrogen migrations. nih.gov The dominant products from dibenzothiophene pyrolysis include sulfur-free aromatic compounds and smaller sulfur-containing radicals. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
This compound-5-oxide
This compound-5,5-dioxide
Dibenzothiophene
Thiophene
m-chloroperbenzoic acid

Despite a comprehensive search for scholarly articles and spectroscopic data, no specific experimental results for the compound “this compound” corresponding to the requested analytical techniques were found. The search yielded information on related but structurally distinct compounds, such as 2-nitrodibenzo[b,d]thiophene and other derivatives. However, no literature providing the ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, or specific mass spectrometry (ESI, MALDI, GC-MS) analysis for this compound could be located.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific content for each outlined section and subsection. Providing data from related compounds would not adhere to the strict instructions of focusing solely on "this compound".

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Collision-Induced Dissociation (CID) Studies

Collision-Induced Dissociation (CID) is a fundamental mass spectrometry technique used to induce the fragmentation of selected ions in the gas phase, providing valuable information about their structure. While specific CID studies for 2-(2-Nitrophenyl)dibenzo[b,d]thiophene are not extensively detailed in the available literature, the fragmentation behavior of analogous compounds, particularly those containing an ortho-nitrophenyl group attached to a sulfur-containing aromatic system, offers predictive insights.

Research on the mass spectral fragmentation of compounds like di(2-nitrophenyl)sulphides has identified a prominent "ortho effect." lookchem.com This effect involves an interaction between the ortho nitro substituent and the adjacent sulfur atom during fragmentation. lookchem.com In this process, the molecular ion undergoes a rearrangement, which can significantly alter the resulting fragment ions compared to its meta and para isomers.

For this compound, it is hypothesized that a similar ortho effect could occur upon electron impact. The fragmentation pathway would likely involve interactions between the nitro group's oxygen atoms and the dibenzothiophene (B1670422) sulfur atom, potentially leading to characteristic losses of nitric oxide (NO) or the nitro group (NO₂), alongside fragmentation of the dibenzothiophene skeleton. The general fragmentation pattern for related 2-aroylthiophenes typically begins with α-cleavage relative to the carbonyl group, though the presence of the ortho-nitro group can substantially modify this pathway. researchgate.net

Table 1: Expected Fragmentation Characteristics based on Analogous Compounds

Feature Description Probable Mechanism
Ortho Effect Interaction between the ortho-nitro group and the sulfur atom of the dibenzothiophene ring. lookchem.com Intramolecular rearrangement prior to fragmentation.
Primary Losses Initial fragmentation may involve the loss of small neutral molecules like NO and NO₂ from the molecular ion. lookchem.com Cleavage of the C-N bond and rearrangement.

| Skeleton Cleavage | Fragmentation of the tricyclic dibenzothiophene core. | Rupture of the thiophene (B33073) ring or loss of sulfur-containing fragments. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Although a specific single-crystal X-ray diffraction analysis for this compound has not been reported in the reviewed sources, the structures of the parent dibenzothiophene and its derivatives have been well-characterized. The dibenzo[b,d]thiophene core is known to be a rigid and nearly planar system. chemicalbook.comresearchgate.net X-ray diffraction of the parent dibenzothiophene reveals that while the individual benzene (B151609) and thiophene rings are planar, the molecule as a whole exhibits a slight deviation from complete planarity. chemicalbook.com

In this compound, the key conformational variable is the dihedral angle between the plane of the dibenzothiophene system and the plane of the ortho-substituted nitrophenyl ring. Due to steric hindrance between the nitro group and the adjacent atoms on the dibenzothiophene core, a significant twist between the two aromatic systems is expected. In structurally related substituted benzothiophene (B83047) derivatives, dihedral angles between the thiophene ring system and an attached phenyl ring can be substantial, often approaching orthogonality (e.g., 77.7° to 88.1°). researchgate.netnih.gov This non-planar conformation would have significant implications for the molecule's electronic properties by limiting π-conjugation between the two ring systems.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to direct its supramolecular assembly.

Based on analyses of related thiophene derivatives, the following interactions are likely to be significant:

π–π Stacking: The large, planar surfaces of the dibenzothiophene cores allow for favorable π–π stacking interactions, which are a common feature in the crystal structures of aromatic molecules. nih.gov

C—H···O Hydrogen Bonds: The presence of the nitro group provides two oxygen atoms that can act as hydrogen bond acceptors. Weak C—H···O interactions involving aromatic C-H donors are expected to play a role in linking adjacent molecules. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies

Charge Distribution and Electronic Descriptors

For a molecule like 2-(2-Nitrophenyl)dibenzo[b,d]thiophene, a theoretical study would typically involve the calculation of several key parameters to understand its electronic nature. These analyses provide a quantitative picture of how electrons are distributed across the molecule and the energies of its frontier molecular orbitals.

Charge Distribution Analysis:

A fundamental aspect of computational analysis is the determination of the partial atomic charges. This reveals the electron density distribution across the molecular framework. One common method for this is Mulliken population analysis. In a hypothetical analysis of this compound, it would be expected that the nitrogen and oxygen atoms of the nitro group would carry significant negative charges due to their high electronegativity. Conversely, the carbon atom attached to the nitro group and the sulfur atom in the dibenzothiophene (B1670422) ring would likely exhibit positive charges. The distribution of charges across the phenyl and dibenzothiophene rings would also be of interest, indicating the electronic influence of the nitro group on the entire molecule.

Electronic Descriptors:

Electronic descriptors provide crucial information about the reactivity and kinetic stability of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Hypothetical Data Tables:

Without specific research data, any presented tables would be purely illustrative. A typical study would present data similar to the following hypothetical tables:

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound

Atom Charge (a.u.)
S Value
O1 (Nitro) Value
O2 (Nitro) Value
N (Nitro) Value
C (attached to NO2) Value
Representative C (DBT) Value
Representative C (Phenyl) Value

This table would typically list the calculated partial charge on each atom of the molecule.

Table 2: Hypothetical Electronic Descriptors for this compound

Parameter Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap (ΔE) Value
Ionization Potential Value
Electron Affinity Value

This table would summarize the key calculated electronic properties of the molecule.

Functionalization and Derivatization Strategies of 2 2 Nitrophenyl Dibenzo B,d Thiophene Scaffolds

Regioselective Functionalization of the Dibenzothiophene (B1670422) Core

The dibenzothiophene (DBT) core of 2-(2-nitrophenyl)dibenzo[b,d]thiophene offers several positions for functionalization. Achieving regioselectivity is paramount for the synthesis of well-defined derivatives. Various methods have been developed to control the position of substitution on the DBT skeleton.

Electrophilic aromatic substitution on the electron-rich dibenzothiophene ring typically occurs at the 2- and 8-positions, which are para to the sulfur atom. However, the presence of the 2-(2-nitrophenyl) substituent will influence the regioselectivity of further substitutions. The nitrophenyl group is electron-withdrawing and will likely direct incoming electrophiles to the positions least deactivated by its presence.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of dibenzothiophenes. nih.govresearchgate.netrsc.org These methods often employ directing groups to achieve high selectivity. For instance, a sulfoxide (B87167) group at the sulfur atom of the dibenzothiophene can direct functionalization to the 4- and 6-positions. nih.gov This approach involves the oxidation of the sulfide (B99878) to a sulfoxide, followed by directed C-H activation, and subsequent reduction of the sulfoxide back to the sulfide. A one-pot method for the synthesis of 4-substituted dibenzothiophenes from dibenzothiophene-5-oxide has been developed, involving a sulfoxide directed C–H metalation/boration/B2Pin2 mediated reduction/Suzuki coupling process. rsc.org

Gold-catalyzed intermolecular alkyne oxyarylation offers another route for the regioselective functionalization at the 4- and 6-positions of dibenzothiophene-S-oxides. nih.gov This method allows for the direct formation of Csp³-Csp² bonds.

Furthermore, lithiation of dibenzothiophene with organolithium reagents like butyllithium (B86547) can achieve regioselective functionalization at the 4-position, and with BuLi-TMEDA, at the 4- and 6-positions. researchgate.net The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Table 1: Regioselective Functionalization Methods for the Dibenzothiophene Core

Method Position(s) Functionalized Reagents/Catalysts Ref.
Electrophilic Aromatic Substitution 2, 8 (unsubstituted DBT) Electrophile (e.g., HNO₃, Br₂) wikipedia.org
Sulfoxide-directed C-H Metalation 4 Pd catalyst, organoboron reagents rsc.org
Gold-catalyzed Oxyarylation 4, 6 Gold(I) catalyst, terminal alkynes nih.gov
Lithiation 4 Butyllithium researchgate.net
Dilithiation 4, 6 Butyllithium, TMEDA researchgate.net

Strategies for Introducing Diverse Substituents

The introduction of a wide array of substituents onto the this compound scaffold is essential for creating a library of compounds with diverse properties.

Electrophilic substitution reactions, as mentioned previously, can introduce nitro, halo, and other groups onto the aromatic rings of the dibenzothiophene core. cdnsciencepub.commasterorganicchemistry.com The directing effect of the existing 2-(2-nitrophenyl) substituent will play a crucial role in determining the position of these new functional groups.

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the 2-nitrophenyl moiety. The strong electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of a suitable leaving group, or in some cases, a hydrogen atom. nih.govyoutube.comyoutube.com This allows for the introduction of a variety of oxygen, nitrogen, and sulfur-based nucleophiles.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions typically require a halogenated or triflated dibenzothiophene precursor. For instance, a bromo- or iodo-substituted dibenzothiophene can be coupled with a wide range of boronic acids, organostannanes, or terminal alkynes to introduce aryl, vinyl, or alkynyl groups.

The functionalization can also be achieved through the modification of existing substituents. For example, the nitro group of the 2-nitrophenyl moiety can be reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions. mdpi.com

Table 2: Common Strategies for Introducing Substituents

Strategy Target Moiety Typical Reagents Introduced Groups Ref.
Electrophilic Substitution Dibenzothiophene Core HNO₃, Br₂, AlCl₃/R-Cl -NO₂, -Br, -R cdnsciencepub.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution 2-Nitrophenyl Ring R-OH, R-NH₂, R-SH -OR, -NHR, -SR nih.govyoutube.com
Suzuki Coupling Halogenated DBT Arylboronic acids, Pd catalyst Aryl groups rsc.org
Stille Coupling Halogenated DBT Organostannanes, Pd catalyst Aryl, vinyl groups nih.gov
Sonogashira Coupling Halogenated DBT Terminal alkynes, Pd/Cu catalyst Alkynyl groups rsc.org
Nitro Group Reduction 2-Nitrophenyl Ring SnCl₂, H₂/Pd-C -NH₂ mdpi.com

Derivatization for Enhanced Analytical Detectability

For analytical applications such as high-performance liquid chromatography (HPLC), it is often necessary to derivatize the target molecule to enhance its detectability. researchgate.net The this compound molecule possesses functional groups that can be targeted for derivatization.

The nitro group on the phenyl ring is a key target for derivatization. It can be chemically reduced to a primary aromatic amine. mdpi.comsciencemadness.org This amino group can then be reacted with a variety of derivatizing reagents to introduce a chromophore or fluorophore, significantly increasing the sensitivity of detection by UV-Vis or fluorescence detectors. Common derivatizing reagents for primary amines include dansyl chloride, fluorescamine, and o-phthalaldehyde (B127526) (OPA). researchgate.net

Alternatively, if other functional groups such as hydroxyl or carboxyl groups are introduced onto the dibenzothiophene scaffold, they can also serve as handles for derivatization.

Table 3: Derivatization Strategies for Analytical Detection

Target Functional Group Derivatization Reaction Derivatizing Reagent Detection Method Ref.
Nitro Group (after reduction to amine) Diazotization and coupling Chicago acid UV-Vis Spectroscopy sciencemadness.org
Primary Amine Formation of fluorescent derivative Dansyl chloride, Fluorescamine, o-Phthalaldehyde Fluorescence Detection researchgate.net

Synthesis of Hybrid Molecular Architectures (e.g., Triazole-Fused Dibenzothiophenes)

The fusion of the dibenzothiophene scaffold with other heterocyclic rings can lead to novel molecular architectures with unique properties. Triazole-fused heterocycles are of particular interest due to their wide range of applications. The synthesis of such hybrid molecules often involves the construction of the triazole ring onto the dibenzothiophene backbone.

A common and highly efficient method for the formation of 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govdigitellinc.comkinampark.commdpi.com To synthesize a triazole-fused dibenzothiophene, one would need to introduce an azide (B81097) and an alkyne functionality in appropriate positions on the scaffold to facilitate an intramolecular cycloaddition. For example, a 3-azido-4-alkynyl-dibenzothiophene derivative could undergo cyclization to form a dibenzo[b,d]thieno[3,4-d] nih.govresearchgate.netrsc.orgtriazole.

Alternatively, intermolecular cycloadditions can be employed. A dibenzothiophene derivative bearing an azide or an alkyne can be reacted with a complementary alkyne or azide, respectively, to link the dibenzothiophene to another molecular entity via a triazole linker.

The synthesis of 1,2,4-triazoles fused to a benzothiophene (B83047) core has also been reported, starting from 3-chloro-benzo[b]thiophene-2-carbonyl chloride. mdpi.comnih.gov This precursor is converted to an acid hydrazide, which then undergoes a series of reactions to form the fused triazole ring system. Similar strategies could potentially be adapted to the dibenzothiophene scaffold.

Table 4: Synthetic Approaches to Triazole-Fused Dibenzothiophenes

Triazole Type Synthetic Strategy Key Precursors Ref.
1,2,3-Triazole (fused) Intramolecular Azide-Alkyne Cycloaddition Azido-alkynyl-dibenzothiophene nih.govresearchgate.net
1,2,3-Triazole (linker) Intermolecular Azide-Alkyne Cycloaddition Azido- or alkynyl-dibenzothiophene nih.govmdpi.com
1,2,4-Triazole (fused) Cyclization of Acid Hydrazide Derivatives Dibenzothiophene-carbonyl chloride mdpi.comnih.gov

Advanced Applications of 2 2 Nitrophenyl Dibenzo B,d Thiophene in Chemical Research

Materials Science and Organic Electronics

Development of Organic Semiconductors for Organic Thin-Film Transistors (OFETs)

No specific research data is available for 2-(2-Nitrophenyl)dibenzo[b,d]thiophene in this application.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

No specific research data is available for this compound in this application.

Design of Photoactive Compounds and Chromophores

No specific research data is available for this compound in this application.

Investigation as Fluorescent Materials

No specific research data is available for this compound in this application.

Catalysis and Organic Transformations

Precursors or Components in Catalytic Systems

No specific research data is available for this compound in this application.

Model Compounds in Desulfurization Research

The removal of sulfur from fossil fuels, a process known as desulfurization, is critical for environmental protection. Organosulfur compounds, particularly substituted dibenzothiophenes, are notoriously difficult to remove using conventional hydrodesulfurization (HDS) methods. nih.govmdpi.com Consequently, researchers utilize model compounds that mimic these persistent structures to develop and optimize novel desulfurization techniques, such as biodesulfurization (BDS) and oxidative desulfurization (ODS). nih.govresearchgate.net

Dibenzothiophene (B1670422) (DBT) and its derivatives are widely recognized as benchmark model compounds for these studies because they are representative of the sterically hindered and chemically refractory organosulfur molecules found in crude oil fractions after HDS treatment. nih.govnih.gov Research into the desulfurization of DBT derivatives investigates how different substituents on the aromatic core influence the efficiency of C-S bond cleavage. elsevierpure.com

In this context, this compound serves as a specialized model compound. The introduction of the electron-withdrawing 2-nitrophenyl group significantly alters the electronic properties of the dibenzo[b,d]thiophene core. Studies on such substituted models are crucial for understanding the mechanistic details of desulfurization pathways. For instance, the electronic modifications can impact the initial oxidation of the sulfur atom, a key step in many desulfurization processes. nih.gov By studying the behavior of this compound, researchers can gain insights into how electronic factors govern the reactivity of the C-S bond, aiding in the design of more effective catalysts and microbial strains for deep desulfurization.

Table 1: Role of Dibenzothiophene Derivatives in Desulfurization Research

Feature Relevance to Desulfurization Studies Example Compound
Core Structure Represents refractory organosulfur compounds in fuel. nih.govmdpi.com Dibenzo[b,d]thiophene
Substituent Effects Modulate electronic properties and steric hindrance, affecting C-S bond cleavage. elsevierpure.com 4,6-Dimethyldibenzothiophene
Electronic Modification The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the sulfur atom. This compound

| Asymmetric Isomers | Provide insight into the substrate specificity of desulfurization catalysts and enzymes. nih.gov | Naphtho[2,1-b]thiophene |

Biochemical and Receptor Interaction Studies (Mechanistic Focus)

The distinct architecture of this compound makes it a versatile tool for investigating complex biological systems. Its applications span from drug design to the real-time study of cellular processes.

Structure-Activity Relationship (SAR) Investigations in Medicinal Chemistry Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. Thiophene-containing compounds are of significant interest due to their diverse biological activities, including antibacterial and protein kinase inhibitory effects. researchgate.netrsc.org

In SAR investigations, the this compound scaffold can be systematically modified to probe the structural requirements for interaction with a biological target. Key aspects of its structure that can be explored include:

The Dibenzo[b,d]thiophene Core: This rigid, polycyclic system serves as a foundational scaffold. Its planarity and size can be crucial for fitting into the binding sites of proteins.

The Nitrophenyl Substituent: The position and electronic nature of the nitro group are significant. SAR studies often involve moving the nitro group to different positions (e.g., 3-nitrophenyl, 4-nitrophenyl) or replacing it with other electron-withdrawing or electron-donating groups to map the electronic requirements of the binding pocket. nih.gov

By synthesizing and testing analogs of this compound, medicinal chemists can build a comprehensive understanding of the pharmacophore, leading to the design of more potent and selective therapeutic agents. nih.gov

Table 2: SAR Probing of the this compound Scaffold

Molecular Component Variable for Modification Purpose in SAR Study
Dibenzo[b,d]thiophene Addition of substituents (e.g., methyl, halogen) on the rings. To probe steric and electronic interactions within the binding site.
Nitrophenyl Group Altering the position of the nitro group (ortho, meta, para). To determine the optimal electronic and spatial arrangement for activity. nih.gov
Nitro Group Replacement with other functional groups (e.g., amino, cyano, methoxy). To evaluate the influence of electronic and hydrogen-bonding properties.

| Connecting Bond | Introduction of linkers (e.g., ether, amide) between the two aryl systems. | To explore different spatial orientations and flexibility. |

Probes for Receptor Binding Investigations (e.g., for imaging agent design)

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes. The design of such probes often relies on a core aromatic structure (a fluorophore) whose photophysical properties change upon interaction with a target receptor or analyte.

The dibenzo[b,d]thiophene moiety, as a fused aromatic system, possesses inherent fluorescence. The properties of this fluorophore can be modulated by substituents. In this compound, the nitrophenyl group can act as a fluorescence quencher through photoinduced electron transfer (PET). This principle can be harnessed to design "turn-on" fluorescent probes. In its free state, the probe's fluorescence is quenched. Upon binding to a specific receptor, a conformational change or an interaction with the local environment could disrupt the quenching process, leading to a significant increase in fluorescence intensity. This change in signal allows for the detection and imaging of the target. Further chemical modifications could tune the absorption and emission wavelengths for specific imaging applications, such as live-cell microscopy. researchgate.net

Components of Photolabile Caged Compounds for Mechanistic Biological Studies

"Caged" compounds are molecules whose biological activity is masked by a photolabile protecting group (PPG). Exposure to light cleaves the PPG, releasing the active molecule with high spatial and temporal precision. This technique is invaluable for studying dynamic biological processes.

The 2-nitrophenyl group is a classic component of many PPGs. The underlying mechanism involves the absorption of UV light by the nitro group, which triggers an intramolecular hydrogen abstraction from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rapidly rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.

In the case of this compound, the molecule itself could function as a photolabile entity or, more commonly, the 2-nitrophenyl motif is attached to a separate biologically active molecule, with the larger aromatic system (dibenzo[b,d]thiophene) potentially influencing the photochemical properties. The extended conjugation provided by the dibenzo[b,d]thiophene could be used to shift the absorption wavelength required for uncaging to longer, less phototoxic wavelengths (a key goal in the field). By caging neurotransmitters, signaling molecules, or enzymes with such a group, researchers can initiate biological events at a desired time and location, providing unparalleled control in mechanistic studies.

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex heterocyclic systems like 2-(2-Nitrophenyl)dibenzo[b,d]thiophene is a critical area for development. Future research will likely focus on moving beyond traditional multi-step, high-energy processes toward more atom-economical and environmentally benign methodologies. Principles of green chemistry, such as the use of renewable solvents, catalytic reactions, and energy-efficient techniques, are paramount. nih.govchemistryjournals.netnih.gov

Key areas for exploration include:

Microwave-Assisted Synthesis: Techniques like microwave-enhanced Suzuki-Miyaura coupling reactions could significantly reduce reaction times and improve yields for constructing the core biaryl linkage. nih.gov

Catalyst Development: Investigating novel palladium catalysts or catalysts based on more abundant and less toxic metals (e.g., copper, iron) for cross-coupling reactions could enhance sustainability.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes, representing a promising avenue for the synthesis of this compound and its derivatives. chemistryjournals.net

Synthetic StrategyTraditional ApproachPotential Sustainable AlternativeKey Advantages of Alternative
C-C Bond FormationClassical Suzuki or Stille coupling with large solvent volumes and long heating times.Microwave-assisted Suzuki coupling in aqueous or bio-based solvents.Reduced reaction time, lower energy consumption, reduced volatile organic compounds (VOCs).
Heterocycle ConstructionHarsh condensation or cyclization conditions.Catalytic Cadogan reductive cyclization. nih.govMilder reaction conditions, higher atom economy.
Process TypeBatch processing.Continuous flow synthesis.Enhanced safety, scalability, and process control. chemistryjournals.net

Exploration of Novel Functionalization Paradigms

The utility of this compound can be vastly expanded by exploring novel ways to functionalize its core structure. The dibenzothiophene (B1670422) and nitrophenyl rings offer multiple sites for modification, allowing for the fine-tuning of electronic, optical, and physical properties.

Future research should target:

Late-Stage C-H Functionalization: Direct C-H activation is a powerful tool for installing new functional groups without the need for pre-functionalized starting materials. Exploring regioselective C-H borylation, arylation, or alkylation on the dibenzothiophene core would provide rapid access to a library of new derivatives.

Transformation of the Nitro Group: The nitro group is a versatile synthetic handle. Its reduction to an amine would open pathways to a wide range of amide, sulfonamide, and imine derivatives. This transformation would also dramatically alter the electronic properties of the molecule, shifting the phenyl ring from electron-withdrawing to electron-donating.

Asymmetric Functionalization: For applications in chiral materials or pharmacology, developing methods for the catalytic asymmetric functionalization of the thiophene (B33073) ring is a significant but worthwhile challenge. rsc.org This could lead to the synthesis of enantiomerically pure derivatives with unique properties.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry provides an invaluable toolkit for predicting the properties of novel compounds and understanding reaction mechanisms, thereby guiding experimental efforts. For this compound, advanced computational modeling can accelerate discovery.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures (such as HOMO/LUMO energy levels), and spectroscopic properties (UV-Vis, NMR). nih.gov This information is crucial for anticipating the compound's behavior in organic electronic devices.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments, such as in solution or in the solid state. This can provide insights into intermolecular interactions, crystal packing, and self-assembly processes, which are vital for materials science applications. nih.gov

Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential synthetic reactions, helping to optimize conditions and understand the factors controlling regioselectivity and stereoselectivity.

Computational MethodPredicted Property / ApplicationPotential Impact
Density Functional Theory (DFT)HOMO/LUMO energies, electron affinity, ionization potential.Guiding design for organic semiconductor applications. nih.gov
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectra.Predicting optical properties for dyes or sensors.
Molecular Dynamics (MD)Crystal packing, intermolecular interactions, behavior in solution.Understanding self-assembly for supramolecular chemistry and materials science.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions.Elucidating the nature of hydrogen bonds and π-stacking in assemblies.

Integration into Supramolecular Assemblies and Nanostructures

The planar, aromatic structure of the dibenzothiophene core and the potential for hydrogen bonding via the nitro group make this compound an attractive building block for supramolecular chemistry.

Emerging research areas in this context are:

Self-Assembly Studies: Investigating the ability of the molecule and its functionalized derivatives to self-assemble into well-ordered structures (e.g., nanofibers, vesicles, or liquid crystals) through π-π stacking and hydrogen bonding. researchgate.net

Host-Guest Chemistry: Exploring the use of the electron-deficient nitrophenyl ring and the electron-rich dibenzothiophene core to act as recognition sites for complementary guest molecules.

Coordination Polymers and Frameworks: Functionalizing the molecule with coordinating groups (e.g., carboxylates or pyridyls) could enable its use as a linker in the construction of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties.

Multidisciplinary Applications in Emerging Technologies

The unique electronic and structural features of this compound suggest its potential application in several high-impact technological areas. While speculative, these directions are based on the known properties of related dibenzothiophene and nitrophenyl compounds.

Potential future applications include:

Organic Electronics: Dibenzothiophene derivatives are known to be effective organic semiconductors. mdpi.com The introduction of the nitrophenyl group could modulate the charge transport properties, making this compound a candidate for p-type or n-type semiconductors in organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs). rsc.org

Chemical Sensors: The electronic properties of the molecule could be sensitive to the presence of specific analytes. Functionalized derivatives could be developed as chemosensors where binding of a target molecule induces a change in fluorescence or an electronic signal.

Nonlinear Optics (NLO): Molecules with significant charge asymmetry, such as a donor-acceptor structure, can exhibit NLO properties. By converting the nitro group to a strong donor (like an amino group), the resulting amino-phenyl-dibenzothiophene could be investigated for applications in optical communications and data storage.

Q & A

Q. Table 1. Comparison of Synthetic Methods for Dibenzo[b,d]thiophene Derivatives

MethodYield (%)Key ConditionsReference
Pd-Catalyzed Coupling65–78Pd(OAc)₂, XPhos, 110°C
McMurry Reaction82TiCl₄, Zn, THF, reflux
Nitration Post-Functionalization55HNO₃/H₂SO₄, 0°C

Q. Table 2. Applications in Photocatalysis

DerivativeHydrogen Evolution Rate (mmol h⁻¹ g⁻¹)Co-CatalystReference
DBTSO-K₂HPO₄44.2K₂HPO₄
DBTSO-COOH28.7None

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.